3-hydroxy-3-(methoxymethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
Description
3-Hydroxy-3-(methoxymethyl)cyclobutane-1-carboxylic acid is a chemical compound that exists as a mixture of diastereomers. This compound is characterized by its cyclobutane ring structure with a hydroxyl group and a methoxymethyl group attached to the same carbon atom, as well as a carboxylic acid group at the first position of the ring. The presence of multiple stereocenters results in the formation of diastereomers, which are isomers that have different spatial arrangements of their atoms.
Properties
CAS No. |
1513650-40-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-(methoxymethyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be formed through intramolecular cyclization reactions, often using dihalides or dienes as starting materials.
Introduction of Hydroxyl and Methoxymethyl Groups: The hydroxyl group can be introduced via hydroboration-oxidation or oxymercuration-demercuration reactions. The methoxymethyl group can be added through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of alcohols or aldehydes using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-(methoxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride or borane.
Substitution: The hydroxyl and methoxymethyl groups can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3).
Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with multiple stereocenters.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It can be employed in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-hydroxy-3-(methoxymethyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
3-Hydroxy-3-methylcyclobutane-1-carboxylic acid: Similar structure but lacks the methoxymethyl group.
3-Hydroxy-3-ethylcyclobutane-1-carboxylic acid: Similar structure but has an ethyl group instead of a methoxymethyl group.
3-Hydroxy-3-(methoxymethyl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
